molecular formula C15H14BrN3O2 B6056322 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide

2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide

Cat. No. B6056322
M. Wt: 348.19 g/mol
InChI Key: BGVIGTYJGGBQKK-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, also known as WIN 62,577, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent dopamine D1 receptor agonist that has been found to exhibit promising results in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the activation of dopamine D1 receptors in the brain. This compound acts as an agonist of dopamine D1 receptors, which results in the stimulation of dopamine release in the brain. Dopamine is a neurotransmitter that is essential for the regulation of various physiological and neurological functions, including movement, mood, and motivation. The activation of dopamine D1 receptors by this compound can improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of dopamine D1 receptors in the brain. This compound has been found to stimulate dopamine release in the brain, which can improve the symptoms of various neurological disorders. Additionally, this compound has also been found to exhibit potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in lab experiments include its relatively simple synthesis method and its potent dopamine D1 receptor agonist properties. This compound has been extensively studied for its potential applications in various fields, including neuroscience and cancer research. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for the study of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide. One potential direction is the further investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term studies. Finally, there is a potential for the development of new derivatives of this compound that exhibit improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the reaction of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with hydrobromic acid to obtain the final compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been found to exhibit promising results in the treatment of Parkinson's disease. Studies have shown that this compound can stimulate dopamine release in the brain, which is essential for the treatment of Parkinson's disease. Additionally, this compound has also been found to exhibit potential applications in the treatment of schizophrenia and other neurological disorders.

properties

IUPAC Name

2-(4-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2.BrH/c16-15-9-11-3-1-2-4-12(11)10-17(15)13-5-7-14(8-6-13)18(19)20;/h1-8,16H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVIGTYJGGBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN(C1=N)C3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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